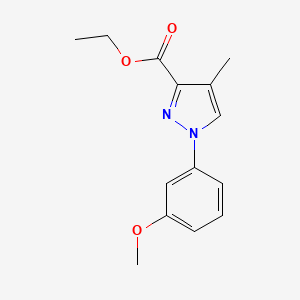
6-(1-methylpiperidin-4-yl)oxypyridin-2-amine
Vue d'ensemble
Description
6-(1-methylpiperidin-4-yl)oxypyridin-2-amine is a compound that features a piperidine ring attached to a pyridine ring via an oxygen atom.
Méthodes De Préparation
The synthesis of 6-(1-methylpiperidin-4-yl)oxypyridin-2-amine typically involves the reaction of 6-chloropyridin-2-amine with 1-methyl-4-piperidinol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
6-(1-methylpiperidin-4-yl)oxypyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Applications De Recherche Scientifique
6-(1-methylpiperidin-4-yl)oxypyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-(1-methylpiperidin-4-yl)oxypyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
6-(1-methylpiperidin-4-yl)oxypyridin-2-amine can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure and are known for their diverse pharmacological activities.
Pyridine derivatives: Compounds with a pyridine ring are widely used in medicinal chemistry and organic synthesis.
N-oxides: These compounds are oxidation products of amines and have unique chemical and biological properties.
Propriétés
Formule moléculaire |
C11H17N3O |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
6-(1-methylpiperidin-4-yl)oxypyridin-2-amine |
InChI |
InChI=1S/C11H17N3O/c1-14-7-5-9(6-8-14)15-11-4-2-3-10(12)13-11/h2-4,9H,5-8H2,1H3,(H2,12,13) |
Clé InChI |
QCULKMNDWBJZTQ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)OC2=CC=CC(=N2)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[(1,3,4-Thiadiazol-2-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B8697350.png)








![1-[2-(2-Diethoxyphosphorylethoxy)ethoxy]-2-methoxy-ethane](/img/structure/B8697419.png)
